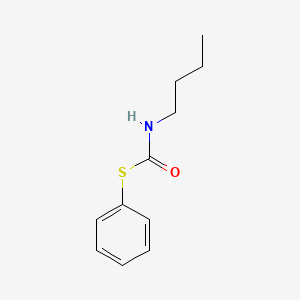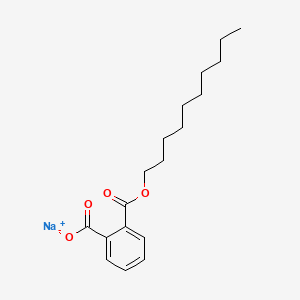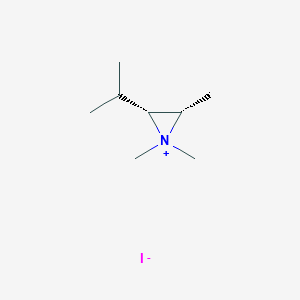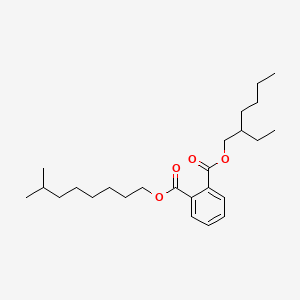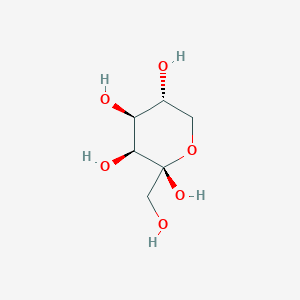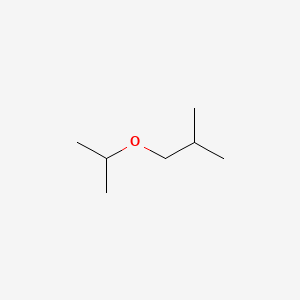
Isopropyl isobutyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl isobutyl ether is an organic compound with the molecular formula C₇H₁₆O. It is a type of ether, characterized by an oxygen atom connected to two alkyl groups. This compound is used in various industrial applications due to its solvent properties and relatively low reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing isopropyl isobutyl ether is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of isopropyl alcohol with isobutyl alcohol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl isobutyl ether primarily undergoes acidic cleavage reactions. When treated with strong acids like hydrobromic acid or hydroiodic acid, the ether bond is cleaved, resulting in the formation of alcohols and alkyl halides .
Common Reagents and Conditions
Acidic Cleavage: Strong acids such as hydrobromic acid or hydroiodic acid are used.
Reaction Conditions: Typically, these reactions are carried out under reflux conditions to ensure complete cleavage of the ether bond.
Major Products
The major products formed from the acidic cleavage of this compound are isopropyl alcohol and isobutyl bromide or isobutyl iodide, depending on the acid used .
Applications De Recherche Scientifique
Isopropyl isobutyl ether is used in various scientific research applications:
Chemistry: It serves as a solvent in organic synthesis and polymerization reactions.
Biology: It is used in the extraction and purification of biological samples due to its solvent properties.
Medicine: It is occasionally used in pharmaceutical formulations as a solvent or intermediate.
Industry: It is employed in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The primary mechanism by which isopropyl isobutyl ether exerts its effects is through its solvent properties. It can dissolve a wide range of organic compounds, facilitating various chemical reactions and processes. The molecular targets and pathways involved are primarily related to its ability to interact with and solubilize other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl ether: Another common ether with similar solvent properties but different boiling points and reactivity.
Methyl tert-butyl ether: Used as a fuel additive and solvent, with different physical and chemical properties compared to isopropyl isobutyl ether.
Ethyl isopropyl ether: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications
Uniqueness
This compound is unique due to its specific combination of alkyl groups, which provides a balance of solvent properties and reactivity. This makes it particularly useful in applications where a moderate boiling point and good solvent capabilities are required.
Propriétés
Numéro CAS |
78448-33-6 |
|---|---|
Formule moléculaire |
C7H16O |
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
2-methyl-1-propan-2-yloxypropane |
InChI |
InChI=1S/C7H16O/c1-6(2)5-8-7(3)4/h6-7H,5H2,1-4H3 |
Clé InChI |
HIIBZFKVMXEQMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



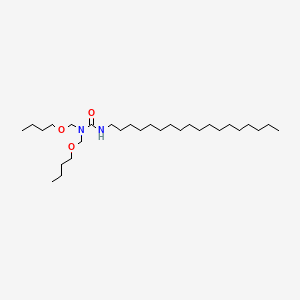
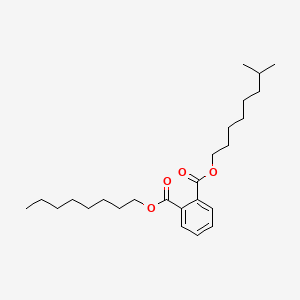
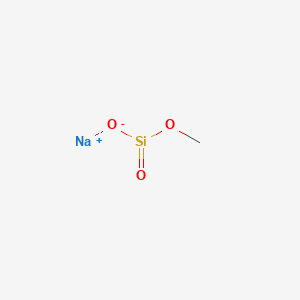

![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
